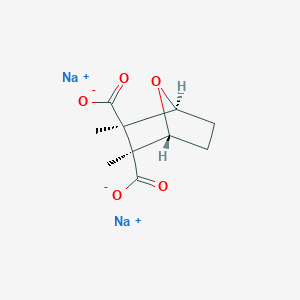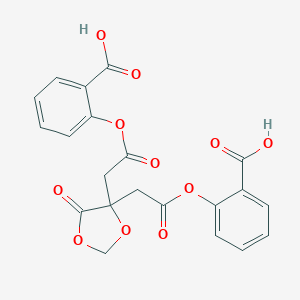
Citrosalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citrosalic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of salicylic acid and is commonly found in citrus fruits. Citrosalic acid has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of citrosalic acid is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. Citrosalic acid may also work by interfering with the production of reactive oxygen species, which can cause cellular damage.
Efectos Bioquímicos Y Fisiológicos
Citrosalic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Citrosalic acid has also been shown to have antimicrobial properties, which could be useful in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using citrosalic acid in lab experiments is that it is a natural compound and is readily available in citrus fruits. Citrosalic acid is also relatively easy to synthesize in the lab. However, one limitation of using citrosalic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on citrosalic acid. One area of research could be to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of inflammatory conditions. Another area of research could be to investigate its potential use as a natural preservative in food and cosmetics. Additionally, further research could be done to understand the mechanism of action of citrosalic acid and its potential interactions with other compounds.
Métodos De Síntesis
Citrosalic acid can be synthesized by reacting salicylic acid with citric anhydride in the presence of a catalyst. The reaction results in the formation of citrosalic acid, which can then be purified through various methods such as recrystallization.
Aplicaciones Científicas De Investigación
Citrosalic acid has shown potential applications in various scientific fields, including medicine, agriculture, and cosmetics. In medicine, it has been studied for its anti-inflammatory and analgesic properties. Citrosalic acid has also been shown to have antimicrobial properties and could be used as a natural preservative in food and cosmetics. In agriculture, citrosalic acid has been studied for its ability to enhance plant growth and improve crop yield.
Propiedades
Número CAS |
1400-58-4 |
|---|---|
Nombre del producto |
Citrosalic acid |
Fórmula molecular |
C21H16O11 |
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
2-[2-[4-[2-(2-carboxyphenoxy)-2-oxoethyl]-5-oxo-1,3-dioxolan-4-yl]acetyl]oxybenzoic acid |
InChI |
InChI=1S/C21H16O11/c22-16(31-14-7-3-1-5-12(14)18(24)25)9-21(20(28)29-11-30-21)10-17(23)32-15-8-4-2-6-13(15)19(26)27/h1-8H,9-11H2,(H,24,25)(H,26,27) |
Clave InChI |
MZRMRMTUUHHONC-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(O1)(CC(=O)OC2=CC=CC=C2C(=O)O)CC(=O)OC3=CC=CC=C3C(=O)O |
SMILES canónico |
C1OC(=O)C(O1)(CC(=O)OC2=CC=CC=C2C(=O)O)CC(=O)OC3=CC=CC=C3C(=O)O |
Otros números CAS |
1400-58-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



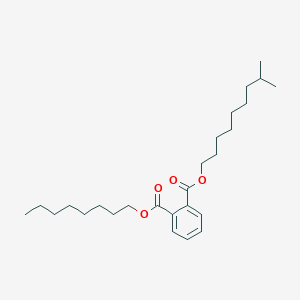
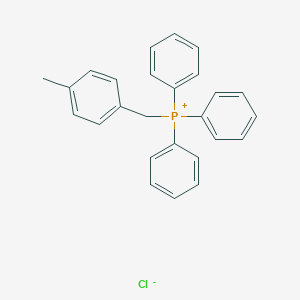
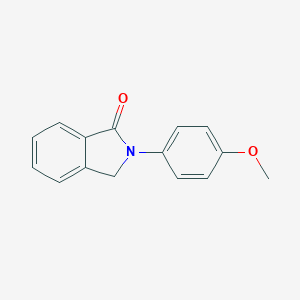

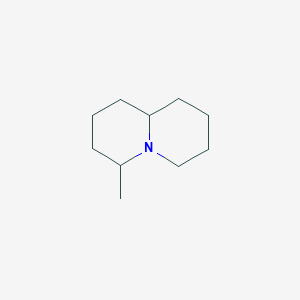
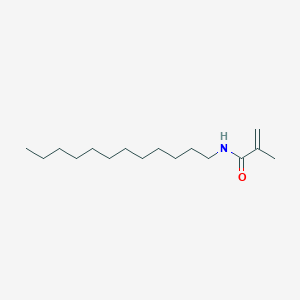
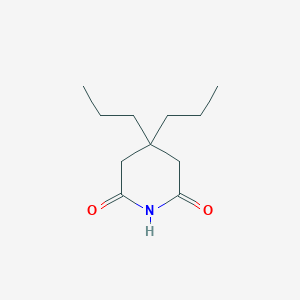

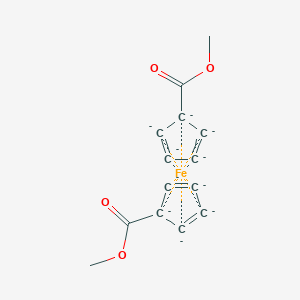
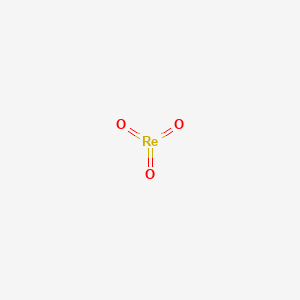
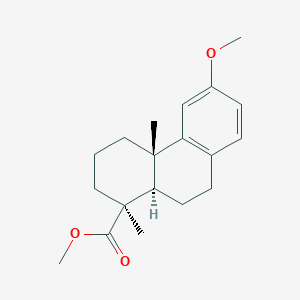
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
